8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex. The imidazole ring itself is a five-membered ring with two nitrogen atoms . The bicyclic structure in your compound suggests additional complexity.Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions. For example, they can undergo Claisen–Schmidt condensation with various aldehydes and ketones .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of your specific compound would depend on its exact structure.Scientific Research Applications
Structural Analysis and Synthesis
Research has elucidated the structure and synthesis pathways of compounds closely related to "(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone". Studies on V-shaped ligands with N-heterocycles, including imidazole derivatives, have been characterized through crystallography, revealing intricate intermolecular interactions and the formation of three-dimensional networks within crystal structures (Wang et al., 2017).
Optical and Material Applications
Investigations into imidazole-based derivatives have shown their potential in creating luminescent materials with large Stokes' shifts, indicating their utility in optical applications and as low-cost emitters (Volpi et al., 2017). Furthermore, imidazole and its derivatives play a crucial role in metal ion complexation and electrochemical sensing, offering pathways to develop advanced materials for sensing and catalysis applications (Wagner-Wysiecka et al., 2007).
Antimicrobial and Antioxidant Properties
Research into imidazole derivatives has also uncovered their antimicrobial and antioxidant properties. Synthesis of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds has demonstrated significant activity against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Bassyouni et al., 2012).
Corrosion Inhibition
Imidazole-based molecules have been applied as corrosion inhibitors, showing effectiveness in protecting carbon steel in acidic environments. This application is vital in industrial settings, where corrosion resistance is critical for maintaining the integrity and longevity of metal components (Costa et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-16-2-1-3-17(21)9-8-16)15-6-4-14(5-7-15)12-20-11-10-19-13-20/h1-2,4-7,10-11,13,16-17H,3,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRLKXIXWXUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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